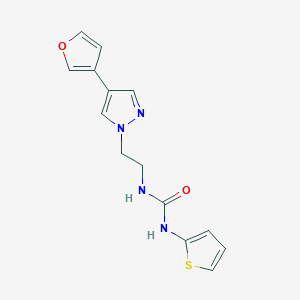

![molecular formula C16H19NO B2679695 [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine CAS No. 356086-83-4](/img/structure/B2679695.png)

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

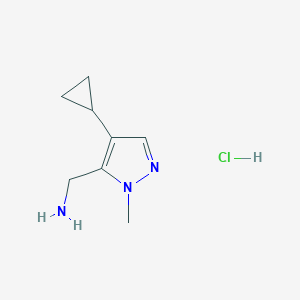

“[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine” is a complex organic compound. It contains a methoxyphenyl group, an ethyl group, and a tolyl group (methylphenyl group), all connected by an amine group. The methoxyphenyl group suggests the presence of a benzene ring with a methoxy (-OCH3) substituent, which is known to be a crucial component in many pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature aromatic rings (from the phenyl groups), an ether linkage (from the methoxy group), and an amine group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution, the ether group could potentially be cleaved under acidic conditions, and the amine group could engage in reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of aromatic rings and an ether group could impact its polarity and solubility. The amine group could influence its basicity .Applications De Recherche Scientifique

Molecular Basis for Enhanced Lipase-Catalyzed Reactions

The compound has been studied in the context of enhancing lipase-catalyzed kinetic resolution, which is a method for preparing enantiopure amines. Molecular modeling studies suggest that interactions between certain atoms in the compound and enzymes could be key to increasing reaction rates in aminolysis processes, highlighting its potential in synthetic organic chemistry and enzyme catalysis (Cammenberg, Hult, & Park, 2006).

Advanced Materials for Polymer Solar Cells

Amine-based compounds, similar in structure, have been successfully applied as acceptor and cathode interfacial materials in polymer solar cells, demonstrating the potential for improving power conversion efficiency and electron mobility. This research indicates the role of such compounds in enhancing the performance of organic solar cells (Lv et al., 2014).

Triarylamine-Bearing Polymers

Compounds with triarylamine groups have been synthesized and characterized for their reversible redox properties, indicating applications in high-spin organic polymers. These materials are noted for their solubility, film formability, and potential in electronic devices (Kurata, Pu, & Nishide, 2007).

Electrophilic Amination Reactions

The electrophilic amination of Grignard reagents with compounds containing p-methoxyphenyl groups has been explored, offering a method for synthesizing N-alkyl-p-anisidines. This showcases its utility in the preparation of primary amines and the synthesis of complex organic molecules (Niwa, Takayama, & Shimizu, 2002).

Environmentally Friendly Synthesis Methods

Research into ultrasound-mediated condensation reactions has highlighted the efficiency and environmental benefits of using amine derivatives for synthesizing complex organic compounds. This method provides advantages such as shorter reaction times and higher yields, contributing to greener chemistry practices (Wang, Zou, Zhao, & Shi, 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRBAZPTYVNIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

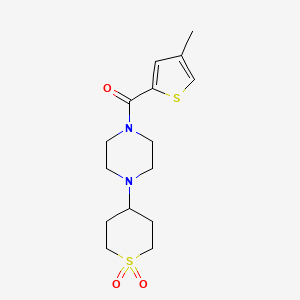

![5-{[2-(allyloxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2679612.png)

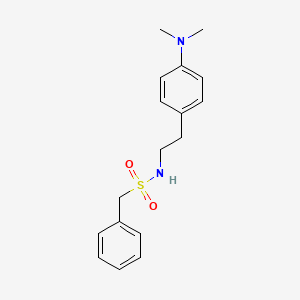

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)

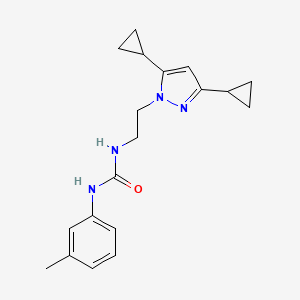

![N-(4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B2679620.png)

![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)

![(2-Methyl-5-phenylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679626.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)pyrazole](/img/structure/B2679632.png)

![N-(3,5-difluorobenzyl)-3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)

![2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2679635.png)